5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Overview
Description
5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine is a chemical compound with the molecular formula C11H15NO2 . It is a solid substance with a melting point of 75 - 78°C .
Synthesis Analysis
The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a related compound, has been reported in the literature . The synthesis involves the reaction of α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone with diverse nucleophiles under Michael addition reaction conditions .Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine can be represented by the InChI code: 1S/C11H15NO2/c1-13-10-5-7-3-9 (12)4-8 (7)6-11 (10)14-2/h5-6,9H,3-4,12H2,1-2H3 .Chemical Reactions Analysis
The Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one has been studied . The reaction involves the addition of various nucleophiles to the α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone .Physical and Chemical Properties Analysis
5,6-Dimethoxy-2,3-dihydro-1H-inden-2-amine is a solid substance with a melting point of 75 - 78°C . Its molecular weight is 193.25 .Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis : An efficient and economical synthesis utilizing 2-aminoindan as a starting material has been developed for compounds structurally similar to 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This process involves regioselective Friedel−Crafts acetylations and hydrogenations, achieving a 49% overall yield (Prashad et al., 2006).
Stability Analysis : Studies have shown that alkoxy-substituted inden-2-ones, similar in structure to this compound, exhibit enhanced stability. This stability is particularly notable in compounds like 5,6-Dimethoxy-1,3-diphenylinde-2-one, which demonstrates resistance to dimerization at ambient temperatures (Bradshaw et al., 1991).
Biological Applications
Antimicrobial Properties : Novel derivatives of 5,6-dimethoxy-1-indanone have been synthesized and exhibit promising antibacterial activity. These compounds demonstrate potential as antimicrobial agents (Patel et al., 2018).
Anticancer Activity : Certain derivatives of 5,6-dimethoxy-1-indanone have been synthesized with a focus on their anticancer properties. For example, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides have shown significant activity against a range of cancer cell lines (Pettit et al., 2003).
Antioxidant and Antihyperglycemic Agents : Some coumarin derivatives containing pyrazole and indenone rings, which include 5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene units, have shown potent antioxidant and antihyperglycemic activities. These compounds have demonstrated efficacy in reducing glucose concentration in diabetic models (Kenchappa et al., 2017).
Neurological Applications : Some compounds structurally related to this compound have been investigated for their potential in treating neurological disorders like Alzheimer's Disease. For instance, substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues have shown moderate to high inhibitory activities against acetylcholinesterase (Ali et al., 2009).
Enzyme Inhibition : Derivatives of 2,3-dihydro-5,6-dimethoxy-2-[4-(4-alkyl-4-methylpiperazinium-1-yl)benzylidine]-1H-inden-1-one have been designed and synthesized for their potential in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. This research has implications for the treatment of conditions like Alzheimer's Disease (Mozaffarnia et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as donepezil, act as acetylcholinesterase inhibitors . This suggests that 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride may also interact with cholinergic receptors or enzymes.
Mode of Action
If it acts similarly to Donepezil, it could potentially inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft . By inhibiting this enzyme, the compound could increase the concentration of acetylcholine, enhancing cholinergic function .
Biochemical Pathways
If it acts as an acetylcholinesterase inhibitor, it would affect the cholinergic pathway by increasing the availability of acetylcholine at synapses, thereby enhancing neurotransmission .
Result of Action
If it acts similarly to Donepezil, it could potentially enhance cholinergic function, which could have various effects depending on the specific cells and tissues involved .
Biochemical Analysis
Biochemical Properties
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is involved in the Michael addition reaction, a method used to form carbon-carbon bonds . This compound interacts with various nucleophiles, including piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole . The nature of these interactions depends on the stability of the synthesized 1-indanone derivatives .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have been examined . The compound shows different stability when reacted with various nucleophiles
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULANTAURATVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700666 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83402-82-8 | |
Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83402-82-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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